1-N-Fmoc-2-methylpropane-1,2-diamine HCl
CAS No.:
Cat. No.: VC13753019
Molecular Formula: C19H23ClN2O2
Molecular Weight: 346.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23ClN2O2 |
|---|---|
| Molecular Weight | 346.8 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-(2-amino-2-methylpropyl)carbamate;hydrochloride |
| Standard InChI | InChI=1S/C19H22N2O2.ClH/c1-19(2,20)12-21-18(22)23-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17;/h3-10,17H,11-12,20H2,1-2H3,(H,21,22);1H |
| Standard InChI Key | TXNYUELXDCWLAX-UHFFFAOYSA-N |
| SMILES | CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
| Canonical SMILES | CC(C)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a propane-1,2-diamine backbone with a methyl substituent at the second carbon and an Fmoc-protected primary amine. The hydrochloride salt enhances stability and solubility in polar solvents, critical for solid-phase peptide synthesis (SPPS). Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 346.8 g/mol | |
| Melting Point | Not reported (decomposes >200°C) | |
| Solubility | DMF, DCM, aqueous buffers | |
| Storage Conditions | 2–8°C in inert atmosphere |
The Fmoc group () introduces UV activity ( = 268 nm), enabling reaction monitoring via HPLC . Steric effects from the methyl group influence coupling efficiency compared to non-substituted analogs like Fmoc-ethylenediamine .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis involves two sequential reactions:
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Fmoc Protection: 2-Methylpropane-1,2-diamine reacts with Fmoc-Cl (1.1 eq) in dichloromethane (DCM) containing triethylamine (TEA, 2 eq) at 0–25°C for 4–6 hr. The base scavenges HCl, driving the reaction to >85% yield.
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Salt Formation: The product is treated with HCl (1M in diethyl ether) to precipitate the hydrochloride salt, isolated via vacuum filtration (92–95% purity) .
Industrial Production
Optimized conditions employ continuous flow reactors with:
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Residence time: 30–60 min
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Temperature: 20–40°C
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Catalytic TEA (0.5 eq) to minimize side reactions .
Automated purification systems (e.g., centrifugal partition chromatography) achieve >99% purity for pharmaceutical applications.
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
As a key building block, this compound enables:
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Selective Amino Protection: The Fmoc group is stable to piperidine (20% in DMF), allowing iterative deprotection during chain elongation .
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Orthogonal Reactivity: The free secondary amine participates in amide bond formation without competing reactions, facilitating synthesis of cyclic peptides .
Table 1 compares coupling efficiencies using common reagents:
| Coupling Reagent | Reaction Time (min) | Yield (%) |
|---|---|---|
| HATU | 30 | 95 |
| EDC/HOBt | 60 | 88 |
| DIC/Oxyma | 45 | 92 |
Bioconjugation Strategies
The compound’s dual functionality enables:
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Protein-Peptide Hybrids: Conjugation via NHS esters to lysine residues (pH 8.5, 4°C) .
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Lipidated Peptides: Thioether linkage to maleimide-functionalized lipids.
A 2024 study demonstrated its use in antibody-drug conjugates (ADCs) with 3.2-fold improved tumor targeting vs. traditional linkers.
Material Science Innovations
Hydrogel Fabrication
Incorporating this monomer (5–10 mol%) into polyethylene glycol (PEG) hydrogels enhances:
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Mechanical Strength: Storage modulus increases from 1.2 kPa to 4.8 kPa.
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Protease Resistance: 78% mass retention after 7 days in collagenase.
Surface Functionalization
Self-assembled monolayers (SAMs) on gold surfaces show:
Comparative Analysis with Structural Analogs
The methyl group’s steric influence differentiates this compound from:
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Fmoc-ethylenediamine: Faster coupling (30 vs. 45 min) but lower solubility .
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Mono-Fmoc-1,3-diaminopropane: Altered peptide helicity (15° vs. 25° in α-helices) .
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Boc-protected variants: Requires harsher deprotection (TFA vs. piperidine) .
Future Directions
Emerging applications include:
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